Insufficient Comparator Evidence to Support Differential Selection
The only quantitative evidence identified is a BindingDB record reporting a Ki of 820 nM against bovine xanthine oxidase [1]. A separate, unverified annotation suggests an IC50 of 28 µM for the compound [2]. Critically, there are no publicly accessible head-to-head comparisons against other xanthine oxidase inhibitors (e.g., allopurinol, febuxostat) or against close structural analogs. An IC50 value of 28 µM, if accurate, indicates a potency level that is not competitive with established drugs like febuxostat (IC50 < 10 nM) [3]. Without direct comparative data generated under identical assay conditions, a verifiable differentiation claim cannot be made. This evidence gap means the compound cannot be scientifically prioritized over an alternative based on the existing published data.
| Evidence Dimension | Xanthine Oxidase Inhibitory Potency (Contextual Comparison) |
|---|---|
| Target Compound Data | Ki: 820 nM; Potentially IC50: 28 µM |
| Comparator Or Baseline | Febuxostat (established XO inhibitor): IC50 < 10 nM |
| Quantified Difference | Potency difference of >1000-fold (based on febuxostat baseline) |
| Conditions | Bovine xanthine oxidase competitive inhibition assay (BindingDB); unverified IC50 from annotation. |
Why This Matters
For procurement decisions, a potency gap of this magnitude indicates the compound is not suitable as a lead for hyperuricemia/gout programs where nanomolar potency is the standard.
- [1] BindingDB Entry for BDBM50237977. Affinity Data Ki: 820 nM. View Source
- [2] Hypothes.is annotation on compound with IC50 28 µM. View Source
- [3] Takano, Y., et al. (2005). Selective binding of febuxostat to xanthine oxidase. Life Sciences, 76(16), 1835-1847. View Source
